3-Hydroxy-(meso-2,6-diaminopimelic acid)

Actinomycete chemotaxonomy Thin‑layer chromatography Cell‑wall amino acid profiling

3-Hydroxy-(meso-2,6-diaminopimelic acid) (3−OH−meso−DAP; molecular formula C₇H₁₄N₂O₅; monoisotopic mass 206.0903 Da ) is a hydroxylated derivative of meso‑2,6‑diaminopimelic acid (meso‑DAP) in which the hydrogen at position 3 is replaced by a hydroxy group. It is a non‑proteinogenic amino dicarboxylic acid found exclusively as a constituent of the cell‑wall peptidoglycan of certain Actinomycetales, most prominently the family Micromonosporaceae.

Molecular Formula C7H14N2O5
Molecular Weight 206.2 g/mol
Cat. No. B1261075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-(meso-2,6-diaminopimelic acid)
Molecular FormulaC7H14N2O5
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)C(C(C(=O)O)N)O
InChIInChI=1S/C7H14N2O5/c8-3(6(11)12)1-2-4(10)5(9)7(13)14/h3-5,10H,1-2,8-9H2,(H,11,12)(H,13,14)/t3-,4?,5+/m0/s1
InChIKeyJHMRHRMTDUWTBU-LJJLCWGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-(meso-2,6-diaminopimelic acid): Verified Chemotaxonomic Biomarker and Peptidoglycan Research Standard for Actinomycete Procurement


3-Hydroxy-(meso-2,6-diaminopimelic acid) (3−OH−meso−DAP; molecular formula C₇H₁₄N₂O₅; monoisotopic mass 206.0903 Da [1]) is a hydroxylated derivative of meso‑2,6‑diaminopimelic acid (meso‑DAP) in which the hydrogen at position 3 is replaced by a hydroxy group [2]. It is a non‑proteinogenic amino dicarboxylic acid found exclusively as a constituent of the cell‑wall peptidoglycan of certain Actinomycetales, most prominently the family Micromonosporaceae [3]. Its presence or absence in cell‑wall hydrolysates is a definitive chemotaxonomic criterion that distinguishes actinomycete genera and guides strain‑level classification in microbial systematics [4].

Why Unmodified meso-DAP or DAP Stereoisomer Standards Cannot Replace 3-Hydroxy-(meso-2,6-diaminopimelic acid) in Actinomycete Chemotaxonomy


Although meso‑DAP, LL‑DAP and DD‑DAP standards are widely available, none of these unmodified stereoisomers can substitute for 3‑OH‑meso‑DAP when the analytical objective is definitive chemotaxonomic identification of actinomycete genera within the family Micromonosporaceae [1]. The 3‑hydroxy modification is not a generic feature of all DAP‑containing bacteria; it is restricted to a specific phylogenetic cluster that includes the genera Micromonospora, Actinoplanes, Catellatospora, Dactylosporangium, Catenuloplanes, Couchioplanes and Pilimelia [2]. Using only meso‑DAP or total DAP assays in procurement of taxonomic markers will fail to distinguish these genera from other DAP‑containing actinomycetes that lack the hydroxylated form, leading to ambiguous or incorrect strain assignments in microbial resource centres and industrial culture collections [3].

Quantitative Evidence for Procuring 3-Hydroxy-(meso-2,6-diaminopimelic acid) over Generic DAP Alternatives


Baseline‑Resolved TLC Mobility (Rf) Discriminates 3‑OH‑DAP from All Three DAP Stereoisomers on Microcrystalline Cellulose

In a standardised TLC system using microcrystalline cellulose plates developed with methanol/water/acetic acid/pyridine (10:5:0.25:1 v/v), the Rf value of 3‑OH‑DAP (0.72) is baseline‑resolved from that of LL‑DAP (0.88), meso‑DAP (0.88, co‑migrating with LL‑DAP) and DD‑DAP (0.78) [1]. Without the authentic 3‑OH‑DAP standard as a reference track, the spot at Rf 0.72 cannot be assigned to any unmodified DAP isomer, risking misidentification of the diagnostic diamino acid in Micromonospora and related genera [1].

Actinomycete chemotaxonomy Thin‑layer chromatography Cell‑wall amino acid profiling

Taxonomic Selectivity: 3‑OH‑DAP Presence Is Confined to the Family Micromonosporaceae; LL‑, DD‑, and meso‑DAP Occur Across Diverse, Unrelated Actinomycete Lineages

A comprehensive phylogenetic analysis of the family Micromonosporaceae based on 16S rRNA gene sequences demonstrated that the cell‑wall chemotype containing 3‑hydroxy‑DAP (together with meso‑DAP and glycine) is a synapomorphic trait of the genera Actinoplanes, Catellatospora, Catenuloplanes, Couchioplanes, Dactylosporangium, Micromonospora and Pilimelia [1]. In contrast, LL‑DAP and meso‑DAP are widely distributed across numerous families and orders of Actinobacteria (e.g., Streptomycetaceae, Pseudonocardiaceae, Corynebacteriaceae) and cannot serve as selective identifiers [1][2].

Microbial systematics Chemotaxonomy Actinoplanetes classification

3‑OH‑meso‑DAP Is a Competitive Inhibitor of Diaminopimelate Epimerase, Whereas Unsubstituted meso‑DAP and LL‑DAP Are Substrates

The (2R,3S,6S)‑stereoisomer of 2,6‑diamino‑3‑hydroxydiaminopimelate acts as a competitive inhibitor of diaminopimelate epimerase (DapF) from Escherichia coli, binding at the active site and blocking the interconversion of LL‑DAP to meso‑DAP [1][2]. By contrast, unsubstituted meso‑DAP and LL‑DAP are the natural substrates of the epimerase reaction [3]. A reference Ki value for 3‑OH‑DAP has not been publicly reported; however, the structurally related competitive inhibitor N‑hydroxy‑DAP (a mixture of isomers) exhibits Ki = 0.0056 mM against E. coli DAP epimerase, demonstrating that hydroxyl‑substituted DAP analogues can achieve high‑affinity active‑site occupancy [4].

Enzyme inhibition DAP epimerase Antibacterial target validation

Periodate‑Oxidation‑Derived Ornithine Yield Provides a Quantitative Proxy for Peptidoglycan Cross‑Linking Degree Involving 3‑Hydroxy‑DAP Residues

Un‑cross‑linked 2,6‑diamino‑3‑hydroxypimelic acid residues in isolated cell walls are selectively cleaved by periodate oxidation in the presence of ammonia, followed by borohydride reduction to produce ornithine in stoichiometric yield [1]. The measured ornithine quantity directly reports the proportion of 3‑OH‑DAP residues that are not engaged in peptide cross‑bridges, thus enabling calculation of the cross‑linking degree. This analytical specificity is unique to the 3‑hydroxy‑substituted residue because the β‑hydroxy group is required for periodate cleavage; unsubstituted meso‑DAP and LL‑DAP are resistant to this degradation pathway [1].

Peptidoglycan structure Cross‑linking index Actinomycete cell‑wall biochemistry

Verified Procurement-Ready Application Scenarios for 3-Hydroxy-(meso-2,6-diaminopimelic acid)


Definitive Chemotaxonomic Classification of Micromonosporaceae Isolates for Microbial Resource Centres and Industrial Strain Collections

Culture collections depositing or authenticating actinomycete strains from environmental or clinical sources must assign genus‑ and family‑level taxonomy with high confidence. The presence of 3‑OH‑meso‑DAP in whole‑cell hydrolysates, detected by the TLC Rf = 0.72 signature or by LC/MS using the advanced Marfey's method [1][2], immediately confirms membership in the Micromonosporaceae cluster. Without the authentic 3‑OH‑DAP standard, a cell wall containing only meso‑DAP cannot be distinguished from that of Streptomyces or Nocardia, risking mis‑identification and mis‑deposition of valuable industrial strains [3].

LC/MS Method Development and Validation for High‑Sensitivity Peptidoglycan Profiling in Minimal Biomass Samples

The advanced Marfey's method (L‑FDLA/D‑FDLA derivatisation followed by LC/MS) enables absolute configuration determination of DAP stereoisomers and simultaneous detection of 3‑OH‑A₂pm from a single actinomycete colony [2]. Authentic 3‑OH‑meso‑DAP analytical standard is required to establish the retention‑time window and mass‑spectral fingerprint for the 3‑hydroxy derivative in the LC/MS chromatogram. Generic DAP isomer standards alone do not provide this reference signal, compromising the sensitivity and specificity of the assay for trace‑level detection of Micromonosporaceae in environmental metagenomic samples [2].

Synthetic Biology and Pathway Engineering: Validating Heterologous Hydroxylase Activity in Reconstituted Peptidoglycan Pathways

Researchers engineering the DAP biosynthetic pathway in heterologous hosts (e.g., E. coli or Corynebacterium glutamicum) require an authentic 3‑OH‑meso‑DAP standard to serve as a positive control for detecting hydroxylase activity. The periodate‑ornithine conversion assay [4] provides a specific endpoint measurement for the product of DAP hydroxylase and enables quantification of pathway flux through the hydroxylated branch, which cannot be assessed with meso‑DAP or lysine endpoint assays alone.

DAP Epimerase Inhibitor Discovery: Chemical Probe and Assay Calibration Standard

Drug‑discovery programmes targeting the DAP epimerase (DapF) as an antibacterial target utilise competitive inhibitors as lead‑compound surrogates for crystallographic and kinetic studies. 3‑OH‑meso‑DAP, characterised as a competitive inhibitor of E. coli DapF in the MetaCyc database [5], serves as a structurally defined probe for active‑site mapping. Procurement of the pure (2R,3S,6S)‑stereoisomer ensures consistent inhibition kinetics in DapF‑coupled enzyme assays and prevents batch‑to‑batch variability that confounds SAR interpretation [5].

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